molecular formula C16H15N3O2S2 B11370848 2-(2,6-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11370848
M. Wt: 345.4 g/mol
InChI Key: IDXGHCKPEYUJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group, a thiadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the desired acetamide compound. This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways, given its potential interactions with biomolecules.

    Industrial Applications: It can be employed in the synthesis of advanced polymers or as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to desired therapeutic effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)-N-[3-(pyridin-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    2-(2,6-dimethylphenoxy)-N-[3-(furan-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-(2,6-dimethylphenoxy)-N-[3-(benzothiazol-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: Similar structure but with a benzothiazole ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(2,6-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity to targets, and overall biological activity.

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C16H15N3O2S2/c1-10-5-3-6-11(2)14(10)21-9-13(20)17-16-18-15(19-23-16)12-7-4-8-22-12/h3-8H,9H2,1-2H3,(H,17,18,19,20)

InChI Key

IDXGHCKPEYUJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.